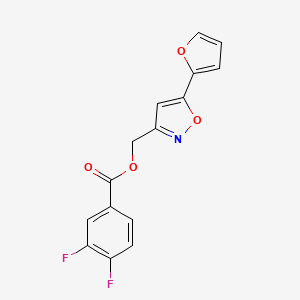

![molecular formula C19H19N3O2S B2515939 N-(吡啶-3-基(四氢-2H-吡喃-4-基)甲基)苯并[d]噻唑-6-甲酰胺 CAS No. 2034541-70-1](/img/structure/B2515939.png)

N-(吡啶-3-基(四氢-2H-吡喃-4-基)甲基)苯并[d]噻唑-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various benzamide derivatives and their complexes has been a subject of research due to their potential biological activities. For instance, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives involves the reaction of potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives in a one-pot process, followed by oxidation with copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives . Similarly, the synthesis of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide was achieved through the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid . These synthetic routes are crucial for the development of compounds with potential therapeutic applications.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using various spectroscopic techniques such as IR, (1)H NMR, and (13)C NMR. X-ray single-crystal diffraction is used to determine the positions of atoms, bond lengths, bond angles, and dihedral angles, providing detailed insights into the molecular geometry . The planar geometry around the central copper(II) ion in the synthesized complexes is a result of the coordination of two large monodentate ligands and two chloride anions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include cyclization, oxidation, and coordination to metal ions. For example, the oxidation step during the synthesis of N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives involves the removal of two hydrogen atoms and cyclization . The coordination of these derivatives to copper(II) ions results in the formation of stable complexes with significant cytotoxicity against certain cancer cell lines .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their structural features and have implications for their biological activities. For instance, the cytotoxicity of the synthesized benzamide derivatives and their copper(II) complexes against various human cancer cell lines is evaluated using in vitro analysis, with some compounds showing significant cytotoxicity . The antiallergic activity of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides and related compounds is assessed using the rat passive cutaneous anaphylaxis (PCA) assay, revealing the influence of substituents on the benzene and pyridine rings on activity . Additionally, the antibacterial, antifungal, and anticancer activities of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide have been screened, demonstrating the compound's potential as a therapeutic agent .

科学研究应用

合成和理论研究

- 研究包括通过涉及官能化的反应合成和表征复杂化合物。例如,探索了 1H-吡唑-3-羧酸转化为相应的酰胺和 3H-咪唑并[4,5-b]吡啶衍生物的形成,突出了吡唑基化合物在合成中的多功能性 (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005) Molecules:合成化学和天然产物化学杂志.

杂环合成

- 已经研究了特定化合物对各种氮亲核试剂的反应性,以生成一系列杂环衍生物,这表明了产生不同生物活性分子的潜力 (R. Mohareb, S. Sherif, H. Gaber, S. S. Ghabrial, & Susan I. Aziz, 2004) 杂原子化学.

抗过敏和抗菌剂

- 制备了一系列 N-(1H-四唑-5-基)-6-苯基-2-吡啶甲酰胺,以探索取代基对抗过敏活性的影响,在开发抗过敏剂方面显示出巨大潜力 (Y. Honma 等,1983) 药用化学杂志.

- 设计并合成了 3-(4-取代苄叉亚氨基)-N-(6-取代-1,3-苯并[d]噻唑-2-基)-4,5-二氢-5-氧代-吡唑-1-甲酰胺的新型类似物,一些化合物显示出有希望的抗菌活性 (M. Palkar 等,2017) 药用化学研究.

分子对接和体外筛选

- 作为新型结核分枝杆菌 GyrB 抑制剂,噻唑-氨基哌啶杂化类似物的构思和合成展示了分子设计与生物应用的整合 (V. U. Jeankumar 等,2013) 药用化学欧洲杂志.

安全和危害

属性

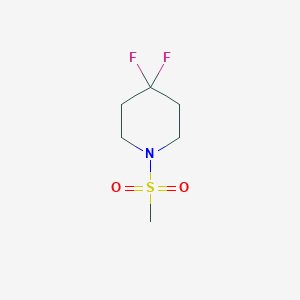

IUPAC Name |

N-[oxan-4-yl(pyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c23-19(14-3-4-16-17(10-14)25-12-21-16)22-18(13-5-8-24-9-6-13)15-2-1-7-20-11-15/h1-4,7,10-13,18H,5-6,8-9H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZOOQLZDOEZFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-((Pyridin-2-ylmethyl)thio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2515863.png)

![1-(3,4-Dichlorophenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2515865.png)

![1,6,7-trimethyl-3-(2-morpholinoethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2515866.png)

![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-methoxybenzamide](/img/structure/B2515869.png)

![dimethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B2515872.png)

![1-(4-Fluorophenyl)-4-[[1-[(3-fluorophenyl)methyl]triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2515874.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] spiro[1,3-dithiolane-2,9'-bicyclo[3.3.1]nonane]-3'-carboxylate](/img/structure/B2515876.png)

![Ethyl 2-(nicotinamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2515877.png)